Home > Products > Screening Compounds P36410 > Foslevcromakalim
Foslevcromakalim - 1802655-72-6

Foslevcromakalim

Catalog Number: EVT-15275205
CAS Number: 1802655-72-6
Molecular Formula: C16H19N2O6P
Molecular Weight: 366.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Foslevcromakalim is an ophthalmic solution containing a prodrug of levcromakalim, a modulator of the adenosine triphosphate (ATP)-sensitive potassium (KATP) channel, with potential vasodilating and episcleral venous pressure (EVP)-lowering activities. Upon application into the eye, foslevcromakalim is converted to levcromakalim, which dilates blood vessels by opening the KATP channel. This lowers both EVP and elevated intraocular pressure (IOP).
Overview

Foslevcromakalim is a potassium channel opener that belongs to a class of compounds known for their ability to induce vasodilation. It is chemically related to levcromakalim, which is a selective opener of ATP-sensitive potassium channels. Foslevcromakalim is primarily investigated for its potential therapeutic applications in cardiovascular diseases, particularly in conditions characterized by impaired blood flow and hypertension.

Source

Foslevcromakalim is synthesized from levcromakalim, which itself has been studied extensively for its effects on vascular smooth muscle relaxation and its role in migraine pathophysiology. The compound is being explored in various research contexts, including its effects on migraine models and its potential as a therapeutic agent.

Classification

Foslevcromakalim is classified as a potassium channel opener (specifically targeting ATP-sensitive potassium channels) and falls under the broader category of vasodilators. These compounds are essential in managing conditions such as hypertension and angina by promoting blood vessel dilation.

Synthesis Analysis

Foslevcromakalim is synthesized through a multi-step chemical process that typically involves modifications of levcromakalim. The synthesis may include:

  • Starting Materials: The synthesis starts with levcromakalim as the primary precursor.
  • Reagents: Various reagents are employed to modify the functional groups on the levcromakalim molecule, enhancing its potency and selectivity.
  • Reaction Conditions: The reactions are conducted under controlled temperature and pressure conditions to ensure optimal yield and purity.

Technical details regarding the specific reaction mechanisms or conditions used in the synthesis of foslevcromakalim are not extensively documented in available literature, indicating a need for further research into these aspects.

Molecular Structure Analysis

Foslevcromakalim has a complex molecular structure characterized by several functional groups that contribute to its biological activity.

  • Molecular Formula: C16H17N2O6P·2Na
  • Molecular Weight: 410.27 g/mol
  • Structural Features: The structure includes a chromene backbone, hydroxyl groups, and a phosphonate moiety, which are critical for its interaction with potassium channels.

The stereochemistry of foslevcromakalim is significant as it influences the compound's pharmacological properties. The specific stereoisomer used in therapeutic applications may determine its efficacy and safety profile.

Chemical Reactions Analysis

Foslevcromakalim undergoes several chemical reactions that are crucial for its activation and interaction with biological targets:

  • Binding Reactions: Foslevcromakalim binds to ATP-sensitive potassium channels, leading to channel opening.
  • Vasodilation Mechanism: Upon binding, it induces hyperpolarization of the cell membrane, which reduces calcium influx and promotes relaxation of vascular smooth muscle cells.
  • Metabolic Pathways: The compound may also participate in metabolic pathways that modulate nitric oxide production, further contributing to its vasodilatory effects.

Technical details about these reactions often involve kinetic studies and binding affinity measurements, which help elucidate the compound's mechanism of action.

Mechanism of Action

The mechanism of action of foslevcromakalim primarily involves:

  1. Potassium Channel Activation: Foslevcromakalim activates ATP-sensitive potassium channels located in the plasma membranes of vascular smooth muscle cells.
  2. Hyperpolarization: This activation leads to hyperpolarization of the cell membrane, decreasing excitability and reducing intracellular calcium levels.
  3. Vasodilation: As a result, there is relaxation of smooth muscle tissue in blood vessels, leading to vasodilation and decreased blood pressure.

Data from studies indicate that foslevcromakalim exhibits selectivity for certain subtypes of potassium channels, enhancing its therapeutic potential while minimizing side effects associated with non-selective agents.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Foslevcromakalim typically appears as a white or off-white powder.
  • Solubility: It is soluble in organic solvents but has limited solubility in water, which can affect its formulation for therapeutic use.

Chemical Properties

  • Stability: The compound exhibits stability under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Foslevcromakalim can react with nucleophiles due to the presence of electrophilic sites within its structure.

Relevant data regarding these properties can be critical for understanding how foslevcromakalim can be formulated into effective drug delivery systems.

Applications

Foslevcromakalim holds promise for various scientific applications:

  • Cardiovascular Research: Its role as a potassium channel opener makes it valuable in studies focusing on hypertension and heart failure.
  • Migraine Treatment: Research indicates potential applications in treating migraine through modulation of vascular tone.
  • Pharmacological Studies: Foslevcromakalim can serve as a tool compound in pharmacological research aimed at understanding potassium channel dynamics and their implications in disease states.
Introduction to Foslevcromakalim in Contemporary Research

Historical Development of ATP-Sensitive Potassium Channel Modulators

The therapeutic targeting of ATP-sensitive potassium (KATP) channels represents a paradigm shift in neuromodulation, evolving from early vasodilators to precision molecular tools. KATP channels, discovered in cardiac muscle in 1983, function as metabolic sensors composed of pore-forming Kir6.x subunits and regulatory sulfonylurea receptors (SUR) [4]. Initial modulators like minoxidil sulfate (1970s) and diazoxide (1960s) exhibited non-selective vasodilation but lacked tissue specificity, causing significant off-target effects [4]. The 1980s breakthrough came with cromakalim, the first KATP opener designed for hypertension, which demonstrated stereoselective activity: its (-)-3S,4R enantiomer, levcromakalim, showed 100-fold greater potency than the racemic mixture [2] [7]. This enantiomeric refinement highlighted the importance of structural precision in Kir6.1/SUR2B channel activation—particularly relevant in vascular smooth muscle and trigeminal ganglia [1] [7]. By the 2000s, research focused on overcoming limitations like short half-lives and CNS penetration issues, leading to foslevcromakalim: a water-soluble prodrug of levcromakalim with enhanced bioavailability [7].

Table 1: Evolution of KATP Channel Modulators

Compound (Year)Primary TargetClinical LimitationSignificance in Development
Diazoxide (1962)SUR1 (Pancreatic β-cells)Hyperglycemia, edemaFirst KATP opener; limited tissue specificity
Cromakalim (1983)SUR2B (Vascular SMC)Racemic inefficiencyProof-of-concept for vascular KATP targeting
Levcromakalim (1990s)Kir6.1/SUR2BShort half-life, dosing peaksValidated Kir6.1/SUR2B in migraine pathophysiology
Foslevcromakalim (2020s)Levcromakalim prodrugN/A (Investigational)Enhanced solubility and sustained release

Foslevcromakalim: Structural and Functional Lineage from Levcromakalim

Foslevcromakalim (chemical name: phosphonooxymethyl 3-hydroxy-2,2-dimethyl-6-(4,4-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)chromane-4-carboxylate) is a bioreversible prodrug engineered to optimize levcromakalim’s pharmacokinetics. Its design incorporates a phosphate ester moiety at the 3-hydroxy group of levcromakalim, transforming the lipophilic parent compound into a water-soluble entity [2] [7]. This modification enables:

  • Enhanced Bioavailability: Passive diffusion across gastrointestinal epithelia, followed by enzymatic hydrolysis (e.g., alkaline phosphatases) to release active levcromakalim [7].
  • Sustained Plasma Concentrations: Reduced C~max~ fluctuations compared to levcromakalim, mitigating peak-related side effects [7].Functionally, foslevcromakalim retains levcromakalim’s selective agonism for Kir6.1/SUR2B channels. Upon activation, these channels hyperpolarize vascular smooth muscle cells by increasing K⁺ efflux, suppressing voltage-gated Ca²⁺ channels and reducing intracellular Ca²⁺ [1] [4]. In neurons, Kir6.1/SUR2B activation dampens trigeminal nociceptor excitability, directly modulating pain pathways implicated in migraine [3] [7].

Table 2: Structural Comparison of Cromakalim, Levcromakalim, and Foslevcromakalim

PropertyCromakalimLevcromakalimFoslevcromakalim
Chemical StructureRacemic mixture(-)-3S,4R enantiomerPhosphoester prodrug
SolubilityLow (lipophilic)ModerateHigh (water-soluble)
Active FormDirect activatorDirect activatorEnzymatically hydrolyzed
Target AffinitySUR2B (K~d~=150 nM)SUR2B (K~d~=18 nM)SUR2B (via levcromakalim)
Half-life~1.5 hours~2 hours~8 hours (prodrug kinetics)

Rationale for Targeting Migraine Pathophysiology and Neurovascular Disorders

The neurovascular theory of migraine positions KATP channels as integrators of neuronal excitability and vascular tone—a nexus validated by three key findings:

  • Trigger Efficacy: Levcromakalim induces migraine attacks in 100% of migraineurs, surpassing nitroglycerin (80%) and calcitonin gene-related peptide (CGRP, 60%) [1]. This unparalleled potency identifies Kir6.1/SUR2B as a "unifying switch" for migraine triggers like PACAP38 and nitric oxide, which converge on cyclic AMP/cGMP pathways to open KATP channels [1] [6].
  • Endothelial Dysfunction: Migraineurs exhibit impaired nitric oxide (NO) bioavailability and elevated endothelin-1, creating a vasoconstrictive milieu. KATP openers counter this by hyperpolarizing endothelial cells, promoting NO release and normalizing cerebral blood flow dysregulation during cortical spreading depression (CSD) [3] [6].
  • Trigeminovascular Sensitization: Kir6.1/SUR2B channels densely populate trigeminal ganglia and dorsal horn neurons. Their activation inhibits glutamate release and reduces central sensitization, as evidenced by preclinical studies where KATP openers attenuated nociceptive signaling in the trigeminocervical complex [5] [7].

Foslevcromakalim thus represents a strategic evolution: by prolonging levcromakalim’s activity, it potentially sustains inhibition of trigeminovascular activation while normalizing neurovascular coupling defects unique to migraine with aura [1] [6].

Properties

CAS Number

1802655-72-6

Product Name

Foslevcromakalim

IUPAC Name

[(3S,4R)-6-cyano-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromen-3-yl] dihydrogen phosphate

Molecular Formula

C16H19N2O6P

Molecular Weight

366.30 g/mol

InChI

InChI=1S/C16H19N2O6P/c1-16(2)15(24-25(20,21)22)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)23-16/h5-6,8,14-15H,3-4,7H2,1-2H3,(H2,20,21,22)/t14-,15+/m1/s1

InChI Key

JRUHOGHWZXTUMZ-CABCVRRESA-N

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)OP(=O)(O)O)C

Isomeric SMILES

CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)OP(=O)(O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.